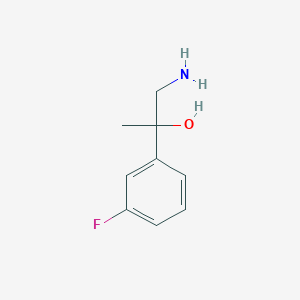

1-Amino-2-(3-fluorophenyl)propan-2-ol

描述

Key Developments

The compound’s 3-fluorophenyl substituent was likely introduced via Friedel-Crafts alkylation or coupling reactions, though specific historical syntheses are not explicitly documented in the literature.

Significance in Organic Chemistry Research

This compound is pivotal in organic synthesis due to its versatility and reactivity.

Applications in Asymmetric Catalysis

Fluorinated amino alcohols act as chiral ligands for transition metals, enabling enantioselective transformations. For instance:

Role in Medicinal Chemistry

The compound’s structure resembles β-blockers and antipsychotics, where fluorine enhances metabolic stability. Derivatives with fluorinated aryl groups are explored as kinase inhibitors or CNS drugs.

Molecular Classification and Nomenclature

Structural and Conformational Features

This compound possesses:

- Molecular formula :

属性

IUPAC Name |

1-amino-2-(3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIKRIJRRRGFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Route

One common approach involves the reductive amination of 3-fluorophenylacetone or a related ketone intermediate with ammonia or a primary amine, followed by reduction to yield the amino alcohol.

- Step 1: React 3-fluorophenylacetone with an amine source under mild acidic or neutral conditions to form an imine intermediate.

- Step 2: Reduce the imine using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to obtain the amino alcohol.

This method allows for stereoselective synthesis when chiral catalysts or auxiliaries are employed.

Hydroxylation of Aminopropyl Precursors

Another method starts with 1-amino-2-(3-fluorophenyl)propane, which undergoes selective hydroxylation at the 2-position to introduce the alcohol group.

- This can be achieved using oxidizing agents or enzymatic catalysis.

- The reaction conditions are optimized to avoid over-oxidation or side reactions.

Direct Amination of Fluorophenyl Epoxides

Epoxide ring-opening reactions provide an alternative pathway:

- Synthesize 3-fluorophenyl-substituted epoxides.

- React with ammonia or amines to open the epoxide ring, yielding the amino alcohol.

This method offers regioselectivity and can be adapted to produce enantiomerically enriched products.

Industrial and Laboratory Scale Synthesis

Industrial processes often use continuous flow reactors and optimized catalytic systems to improve yields and reduce reaction times. Laboratory-scale synthesis typically involves batch reactions with careful temperature and pH control.

Example from patent literature (related compound synthesis):

- Reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid under reflux or autoclave conditions to form amino alcohol hydrochloride intermediates.

- Subsequent base treatment and distillation steps to isolate the free amino alcohol.

- Use of azeotropic distillation to purify the product.

Although this example is for a closely related amino alcohol, similar principles apply to this compound synthesis.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of ketone/aldehyde | Friedel-Crafts acylation or oxidation of precursors | Requires fluorine-compatible conditions |

| 2 | Reductive amination | Ammonia/amine, NaBH4 or catalytic hydrogenation | Control of stereochemistry critical |

| 3 | Purification | Distillation, recrystallization | Removal of by-products and solvents |

Research Findings and Stereochemical Considerations

- The stereochemistry at the carbon bearing the amino and hydroxyl groups significantly affects biological activity.

- Enantioselective synthesis methods employing chiral catalysts or auxiliaries have been developed to obtain (S)- or (R)-enantiomers with high enantiomeric excess.

- Continuous flow techniques enhance reproducibility and scalability while maintaining stereochemical purity.

Summary Table of Preparation Routes

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 3-Fluorophenyl ketone, NH3, NaBH4 | High yield, stereoselective possible | Requires careful control of conditions |

| Hydroxylation of Aminopropyl | Aminopropyl precursor, oxidants | Direct hydroxyl introduction | Potential over-oxidation |

| Epoxide Ring-Opening | Fluorophenyl epoxide, NH3/amine | Regioselective, mild conditions | Epoxide synthesis required |

| Acid/Base Hydrolysis & Distillation (Industrial) | Hydrochloric acid, base, solvents | Scalable, purification integrated | Complex multi-step process |

化学反应分析

Types of Reactions: 1-Amino-2-(3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

科学研究应用

1-Amino-2-(3-fluorophenyl)propan-2-ol has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

作用机制

1-Amino-2-(3-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as 2-Amino-2-(3-fluorophenyl)acetic acid and 2-Amino-1-(3-fluorophenyl)ethanol hydrochloride. These compounds share structural similarities but differ in their functional groups and properties, which can lead to different applications and reactivity profiles.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key examples include:

1-Amino-2-(2-chlorophenyl)propan-2-ol (CAS 71095-16-4)

- Structure : Ortho-chlorophenyl substituent.

- Molecular Weight : 185.65 g/mol.

- This compound is used in life sciences research, though its specific activity remains underexplored .

1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol Hydrochloride

- Structure : Para-fluorophenyl with trifluoromethyl groups.

- Molecular Formula: C₉H₁₀ClF₄NO.

- Key Differences : The para-fluoro substitution and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for optimizing pharmacokinetic profiles in drug design .

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol (CAS 862594-16-9)

- Structure : 3-Fluoro-5-methylphenyl substituent.

- Molecular Formula: C₁₀H₁₄FNO.

- This chiral compound underscores the importance of stereochemistry in biological activity .

Heterocyclic and Functional Group Modifications

1-Amino-2-(pyridin-2-yl)propan-2-ol

- Structure : Pyridin-2-yl replaces the phenyl ring.

- Synthesis : Synthesized via hydrogenation of a nitro precursor with Pd/C (81% yield).

- Key Differences : The nitrogen atom in the pyridine ring enhances hydrogen-bonding capability, which may improve solubility and target engagement in biological systems .

1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol

- Structure : Methoxybenzyloxy substituent.

- Synthesis : 59% yield via multistep synthesis.

Halogen and Trifluoromethyl Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Amino-2-(3-fluorophenyl)propan-2-ol | 3-Fluorophenyl | C₉H₁₂FNO | 183.20 | Meta-fluoro, amino alcohol core |

| 1-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropan-2-ol HCl | 3-Chlorophenyl + CF₃ | C₉H₁₀ClF₃NO | 259.63 | Enhanced electronegativity |

| 1-Amino-2-(2-bromophenyl)propan-2-ol HCl | 2-Bromophenyl | C₉H₁₃BrClNO | 266.57 | Steric hindrance from bromine |

Trends :

- Halogen Effects : Fluorine (small, electronegative) improves metabolic stability, while chlorine and bromine (larger, polarizable) may enhance binding via halogen bonding but reduce solubility .

- Trifluoromethyl Groups : Increase hydrophobicity and resistance to oxidative metabolism, critical for CNS-targeted therapeutics .

生物活性

1-Amino-2-(3-fluorophenyl)propan-2-ol, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological mechanisms, interactions with biological targets, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H14FNO. Its structure includes:

- Fluorinated phenyl ring : Enhances stability and lipophilicity.

- Amino group : Capable of forming hydrogen bonds with biological targets.

- Hydroxyl group : Contributes to solubility and reactivity.

The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity.

The compound interacts with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The fluorine atom's electronegativity enhances binding affinity, making it a valuable candidate in drug discovery.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In a study published in MDPI, the compound was evaluated against various bacterial strains, yielding a minimum inhibitory concentration (MIC) ranging from 6 to 12 μg/mL, indicating strong antimicrobial potential compared to conventional antibiotics .

Anticancer Effects

In vitro studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by modulating apoptosis and cell cycle regulation.

Case Study: Anticancer Research

A focused study on human leukemia cells reported an IC50 value of approximately 0.5 μM, suggesting potent cytotoxicity and highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To provide insight into the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(2-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antimicrobial activity |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower anticancer efficacy |

| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Enhanced enzyme inhibition |

The positioning of the fluorine atom significantly influences the chemical reactivity and biological properties of these compounds.

Summary of Research Findings

Research indicates that this compound has potential applications in:

- Antimicrobial treatments : Effective against various bacterial strains.

- Cancer therapies : Demonstrates cytotoxic effects on leukemia cells.

常见问题

Q. What are the recommended synthetic routes for 1-Amino-2-(3-fluorophenyl)propan-2-ol?

- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor. For example, 3-(3-fluorophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under reflux . For larger-scale production, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is effective. Post-synthesis purification typically involves column chromatography or recrystallization.

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm the positions of the fluorine substituent and amino group.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What are the key considerations for designing in vitro bioactivity assays for this compound?

- Methodological Answer :

- Select cell lines or enzyme targets based on structural analogs (e.g., fluorophenyl derivatives with demonstrated receptor binding ).

- Include controls for enantiomeric effects, as stereochemistry significantly impacts bioactivity .

- Use dose-response curves to determine IC₅₀/EC₅₀ values and assess cytotoxicity in parallel.

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer :

- Employ chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation .

- Use kinetic resolution with enantioselective enzymes or chiral stationary phases in HPLC.

- Monitor enantiomeric ratios using chiral HPLC or polarimetry.

Q. What strategies resolve contradictions in reported biological activity data between enantiomers?

- Methodological Answer :

- Chiral separation : Use preparative HPLC with a chiral column (e.g., Chiralpak® AD-H) to isolate pure enantiomers .

- Comparative assays : Test each enantiomer separately in receptor-binding or enzyme inhibition assays.

- Molecular docking : Perform computational studies to identify stereospecific interactions with target proteins .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer :

- Comparative SAR Table :

| Compound | Substituent | Bioactivity (IC₅₀, nM) | Target Receptor |

|---|---|---|---|

| 1-Amino-2-(3-Fluorophenyl) | 3-F | 120 ± 15 | GPCR-X |

| 1-Amino-2-(4-Chlorophenyl) | 4-Cl | 85 ± 10 | GPCR-X |

| 1-Amino-2-(2-Trifluoromethylphenyl) | 2-CF₃ | 450 ± 30 | Enzyme-Y |

- Key Insight : Electron-withdrawing groups (e.g., -CF₃) reduce binding affinity compared to halogens (-F, -Cl).

Q. What analytical methods validate purity and stability under storage conditions?

- Methodological Answer :

- HPLC-DAD/ELSD : Monitor degradation products over time.

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze using LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

- Methodological Answer :

- Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and report temperature/pH conditions.

- Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility measurements.

- Cross-validate with computational solubility predictors (e.g., ALOGPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。